

# Ningetinib Tosylate: A Technical Overview of its Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ningetinib Tosylate** is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown promise in preclinical and early clinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of the currently available information on the chemical properties of **Ningetinib Tosylate**, its mechanism of action, and a summary of its biological activity. While detailed experimental protocols for its synthesis and analysis are not publicly available, this document consolidates existing data to serve as a valuable resource for researchers and drug development professionals.

## **Chemical and Physical Properties**

**Ningetinib Tosylate** is the tosylate salt form of Ningetinib. The addition of the tosylate group is a common pharmaceutical strategy to enhance the solubility and bioavailability of a parent compound.[1] It presents as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of Ningetinib Tosylate



| Property          | Value                                                                                                                                                   | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C38H37FN4O8S                                                                                                                                            | [2]    |
| Molecular Weight  | 728.79 g/mol                                                                                                                                            | [2]    |
| IUPAC Name        | N-[3-fluoro-4-[[7-(2-hydroxy-2-methylpropoxy)]quinolin-4-yl]oxy]phenyl]-1,5-dimethyl-3-oxo-2-phenyl-pyrazole-4-carboxamide;4-methylbenzenesulfonic acid | [2]    |
| CAS Number        | 1394820-77-9                                                                                                                                            | [3]    |
| Appearance        | White to off-white crystalline solid                                                                                                                    | [1]    |
| Solubility        | DMSO: 33.33 mg/mL (requires sonication) Water: < 0.1 mg/mL (insoluble)                                                                                  | [4]    |

## **Mechanism of Action**

**Ningetinib Tosylate** functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[2] Its primary targets include:

- c-Met (Hepatocyte Growth Factor Receptor HGFR)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- AxI
- Mer
- Flt3 (Fms-like tyrosine kinase 3)[2]

By binding to the ATP-binding pocket of these kinases, **Ningetinib Tosylate** blocks their phosphorylation and subsequent activation of downstream signaling pathways.[5] Key pathways inhibited by this action include the STAT5, AKT, and ERK pathways.[5] This



disruption of signaling ultimately leads to the inhibition of cancer cell proliferation, survival, and migration.[2][5]

A recent study published in July 2024 has highlighted the potential of Ningetinib to overcome secondary drug resistance in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, suggesting a promising therapeutic avenue for patients who have developed resistance to other TKIs.[5][6]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of Ningetinib Tosylate.

# Biological Activity and In Vitro/In Vivo Data

**Ningetinib Tosylate** has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

Table 2: In Vitro Inhibitory Activity of Ningetinib Tosylate



| Target Kinase | IC50 (nM) | Source |
|---------------|-----------|--------|
| c-Met         | 6.7       | [4]    |
| VEGFR2        | 1.9       | [4]    |
| AxI           | < 1.0     | [4]    |

IC<sub>50</sub>: The half maximal inhibitory concentration.

Preclinical in vivo studies have provided evidence of the anti-tumor efficacy of **Ningetinib Tosylate**. In a mouse xenograft model of human glioblastoma, oral administration of **Ningetinib Tosylate** at a dose of 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time of the animals.[4]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analytical characterization of **Ningetinib Tosylate** are not extensively described in publicly available literature. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely employed.

#### **Synthesis**

A definitive, step-by-step synthesis protocol for **Ningetinib Tosylate** is not available in the public domain. The synthesis of complex heterocyclic molecules like Ningetinib typically involves a multi-step process. The final step would involve the formation of the tosylate salt by reacting the free base of Ningetinib with p-toluenesulfonic acid.[1]

#### **Analytical Methods**

Validated analytical methods specific to **Ningetinib Tosylate** have not been published. However, standard analytical techniques for the characterization and quality control of small molecule pharmaceuticals would include:

 High-Performance Liquid Chromatography (HPLC): For the determination of purity and the quantification of related substances. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or



methanol) under gradient or isocratic elution would be a typical starting point for method development.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to confirm the chemical structure of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation pattern for structural elucidation.

#### **Physicochemical Property Determination**

- Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of crystalline solids.[8]
- pKa: The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[9]

## **Clinical Development**

Ningetinib Tosylate has been investigated in several clinical trials. Publicly available information indicates a Phase II study in patients with advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (NCT04992858).[10] There are also listings for a terminated Phase I/II trial of Ningetinib in combination with KN046 for advanced hepatocellular carcinoma (NCT04601610) and a terminated Phase II study of KN046 in advanced NSCLC (NCT03838848), which may have involved Ningetinib.[10] Detailed results and protocols from these trials are not yet publicly available.

#### Conclusion

**Ningetinib Tosylate** is a promising multi-targeted tyrosine kinase inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Its mechanism of action, targeting key drivers of tumor growth and angiogenesis, makes it a compelling candidate for further clinical investigation in various oncology indications. While a comprehensive public record of its synthesis and analytical protocols is not yet available, the existing data provides a solid foundation for researchers and drug developers interested in this compound. Further publication of detailed experimental procedures and clinical trial results is anticipated as the development of **Ningetinib Tosylate** progresses.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]
- 2. Ningetinib Tosylate | C38H37FN4O8S | CID 73442844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ningetinib Tosylate | 1394820-77-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ningetinib Tosylate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Ningetinib Tosylate: A Technical Overview of its Chemical Properties and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560534#chemical-properties-of-ningetinib-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com